molecular formula C22H23NO B3867022 N-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine CAS No. 355381-70-3

N-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine

Cat. No. B3867022
CAS RN: 355381-70-3
M. Wt: 317.4 g/mol
InChI Key: SMDNZGKRHNEIQD-UHFFFAOYSA-N
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Description

N-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine is a chemical compound that belongs to the family of naphthalene derivatives. It is commonly known as MNTX and has been widely studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

MNTX acts as an antagonist at the mu-opioid receptor, which is responsible for mediating pain and producing analgesia. It competes with opioids for binding to the receptor, thereby blocking the effects of opioids and producing analgesia. Additionally, MNTX has been shown to have an inhibitory effect on the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
MNTX has been shown to produce analgesia by blocking the effects of opioids at the mu-opioid receptor. It has also been shown to reverse opioid-induced constipation by blocking the effects of opioids on the gastrointestinal tract. Additionally, MNTX has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using MNTX in lab experiments is its high affinity for the mu-opioid receptor, which makes it an effective antagonist for blocking the effects of opioids. Additionally, MNTX has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. One limitation of using MNTX in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.

Future Directions

For research on MNTX could include studying its potential therapeutic applications in other medical conditions such as addiction and depression. Additionally, further research could be conducted to elucidate the mechanism of action of MNTX in cancer cells and to identify potential drug targets for cancer treatment. Finally, research could be conducted to develop more efficient synthesis methods for MNTX and to improve its solubility in water for easier administration in lab experiments.

Scientific Research Applications

MNTX has been studied extensively for its potential therapeutic applications in various medical conditions such as pain management, opioid-induced constipation, and cancer. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating pain and producing analgesia. MNTX has been used as an opioid receptor antagonist to reverse the effects of opioids and prevent opioid-induced constipation. Additionally, MNTX has been studied for its potential in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c1-24-22-14-13-17(18-9-4-5-11-20(18)22)15-23-21-12-6-8-16-7-2-3-10-19(16)21/h2-5,7,9-11,13-14,21,23H,6,8,12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDNZGKRHNEIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNC3CCCC4=CC=CC=C34
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150225
Record name 4-Methoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1-naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

355381-70-3
Record name 4-Methoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1-naphthalenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355381-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1-naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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